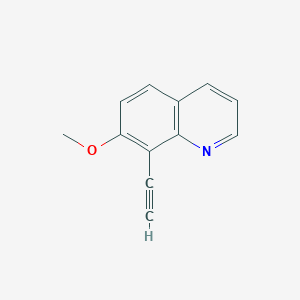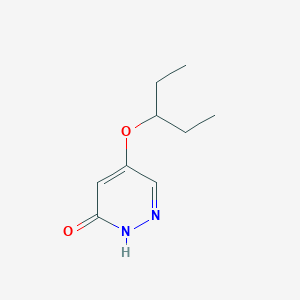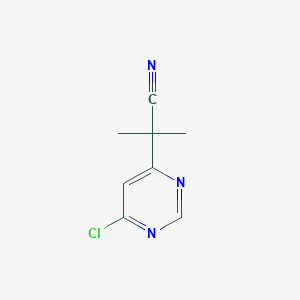
1-Ethyl-8-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Etil-8-metilquinolin-4(1H)-ona es un compuesto orgánico que pertenece a la familia de las quinolinas. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal. Este compuesto presenta un núcleo de quinolina con un grupo etilo en la primera posición y un grupo metilo en la octava posición, junto con un grupo funcional cetona en la cuarta posición.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
1-Etil-8-metilquinolin-4(1H)-ona se puede sintetizar mediante diversos métodos. Un enfoque común involucra la síntesis de Friedländer, que típicamente utiliza derivados de anilina y compuestos carbonílicos. Las condiciones de reacción a menudo incluyen catalizadores ácidos o básicos y temperaturas elevadas para facilitar el proceso de ciclización.
Métodos de Producción Industrial
En entornos industriales, la síntesis de 1-etil-8-metilquinolin-4(1H)-ona puede implicar reactores de flujo continuo para optimizar la eficiencia y el rendimiento de la reacción. El uso de cribado de alto rendimiento y sistemas automatizados puede mejorar aún más el proceso de producción, asegurando una calidad y escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Etil-8-metilquinolin-4(1H)-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales al núcleo de quinolina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones, incluidos entornos ácidos o básicos.
Principales Productos Formados
Oxidación: N-óxidos de quinolina.
Reducción: 1-Etil-8-metilquinolin-4-ol.
Sustitución: Varios derivados de quinolina sustituidos, dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
1-Etil-8-metilquinolin-4(1H)-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus potenciales efectos terapéuticos y como compuesto principal en el descubrimiento de fármacos.
Industria: Se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-etil-8-metilquinolin-4(1H)-ona depende de su aplicación específica. En los sistemas biológicos, puede interactuar con varios objetivos moleculares, como enzimas o receptores, para ejercer sus efectos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la modulación de la señalización del receptor o la interferencia con los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Quinolina: El compuesto principal de la familia de las quinolinas.
8-Metilquinolina: Carece del grupo etilo en la primera posición.
1-Etilquinolina: Carece del grupo metilo en la octava posición.
Singularidad
1-Etil-8-metilquinolin-4(1H)-ona es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia de ambos grupos etilo y metilo, junto con el grupo funcional cetona, lo distingue de otros derivados de quinolina y puede conferir propiedades y aplicaciones distintas.
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1-ethyl-8-methylquinolin-4-one |
InChI |
InChI=1S/C12H13NO/c1-3-13-8-7-11(14)10-6-4-5-9(2)12(10)13/h4-8H,3H2,1-2H3 |
Clave InChI |
IZVWBEMEGOSUQY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=O)C2=CC=CC(=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one](/img/structure/B11907532.png)
![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)



![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)
![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)
![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)


![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)
![(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)

